![molecular formula C8H13ClO3S B14393631 3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one CAS No. 88051-01-8](/img/structure/B14393631.png)
3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one is an organic compound with a complex structure that includes a chloro, methoxy, and sulfanyl group attached to an oxolanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a chloro-substituted oxolanone with a methoxy and sulfanyl group under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of a ketone or aldehyde derivative, while substitution reactions can yield a variety of functionalized compounds .
Applications De Recherche Scientifique
3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone: Similar in structure but with a different substituent on the sulfanyl group.
2-Chloromethyl-3,5-dimethyl-4-methoxy-pyridine: Shares the chloro and methoxy groups but has a different core structure.
Uniqueness
3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one is unique due to its specific combination of functional groups and the oxolanone ring, which imparts distinct chemical properties and reactivity compared to similar compounds .
Propriétés
Numéro CAS |
88051-01-8 |
|---|---|
Formule moléculaire |
C8H13ClO3S |
Poids moléculaire |
224.71 g/mol |
Nom IUPAC |
3-chloro-5-methoxy-4-propan-2-ylsulfanyloxolan-2-one |
InChI |
InChI=1S/C8H13ClO3S/c1-4(2)13-6-5(9)7(10)12-8(6)11-3/h4-6,8H,1-3H3 |
Clé InChI |
PUTXAABFEJEHSH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC1C(C(=O)OC1OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


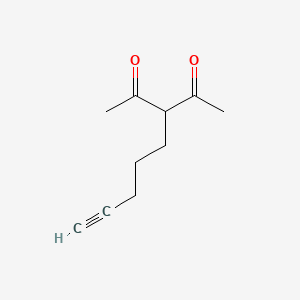
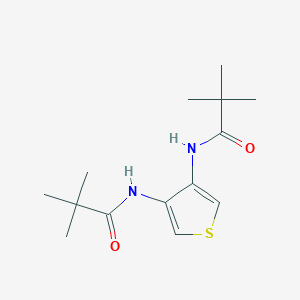
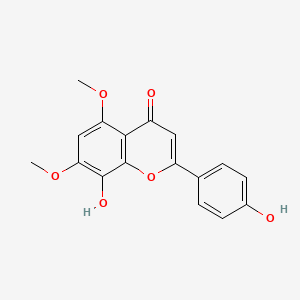
![N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}butan-1-amine](/img/structure/B14393578.png)
![3-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14393580.png)

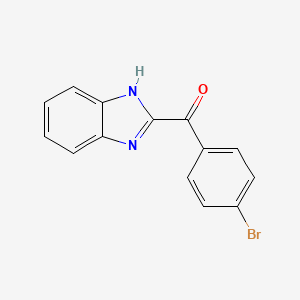
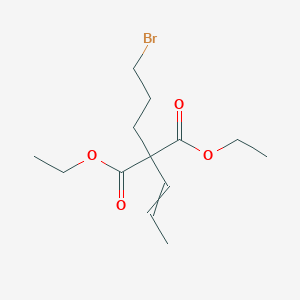
![8-(N-Ethoxybutanimidoyl)-3-phenyl-2-thiaspiro[4.5]decane-7,9-dione](/img/structure/B14393615.png)
![4'-Bromo-5-hydroxy-2',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393623.png)
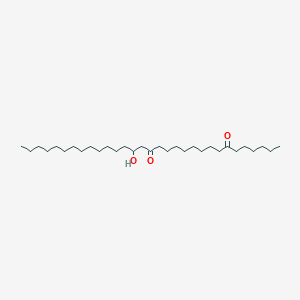
![N-[2-(2-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14393639.png)
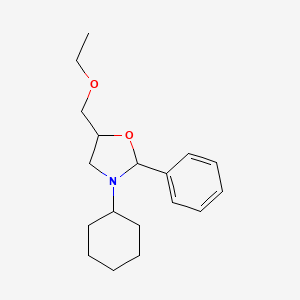
![10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14393650.png)
